N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(2-thienyl)acetamide (NAPETA) is a compound identified through virtual screening of a large chemical library for potential inhibitors of HIV-1 reverse transcriptase (RT). [] It belongs to a class of compounds being investigated for their potential antiviral activities, specifically targeting the DNA polymerase activity of HIV-1 RT.
NAPETA acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI) by specifically targeting the DNA polymerase activity of HIV-1 RT. [] Kinetic analysis suggests a classic non-competitive inhibition mechanism with respect to the deoxythymidine triphosphate (dTTP) substrate. [] The inhibition concerning the RNA:DNA template displays a mixed linear type, suggesting NAPETA's interaction with both the enzyme and the enzyme-substrate complex. []
Gel shift and surface plasmon resonance analyses indicate that NAPETA interferes with the critical step of RT:DNA complex formation by reducing the binding affinity of RT for DNA. [] This disruption of the complex formation contributes significantly to the observed inhibition of DNA polymerase activity.
The primary application of NAPETA, as identified in the research, is its potential as an anti-HIV drug by inhibiting HIV-1 reverse transcriptase. [] It demonstrates inhibitory activity against both wild-type and drug-resistant HIV-1 RT mutants, making it a promising lead compound for further development. [] Additionally, its inhibitory effect on HIV-2 RT and other DNA polymerases suggests a broader spectrum of antiviral activity. []
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2